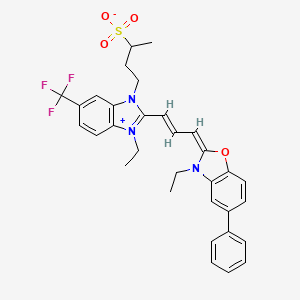

3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium

Description

EINECS 280-791-9, also known as 3-ethyl-2-[3-[1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl)-5-oxo-2H-1,2,4-triazol-4-yl]propyl]-1,3-dihydro-2H-1,2,4-triazol-5-one, is a chemical compound with a complex molecular structure. It is primarily used in various industrial and scientific applications due to its unique chemical properties.

Properties

CAS No. |

83783-57-7 |

|---|---|

Molecular Formula |

C32H32F3N3O4S |

Molecular Weight |

611.7 g/mol |

IUPAC Name |

4-[3-ethyl-2-[(E,3E)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]butane-2-sulfonate |

InChI |

InChI=1S/C32H32F3N3O4S/c1-4-36-26-16-15-25(32(33,34)35)21-27(26)38(19-18-22(3)43(39,40)41)30(36)12-9-13-31-37(5-2)28-20-24(14-17-29(28)42-31)23-10-7-6-8-11-23/h6-17,20-22H,4-5,18-19H2,1-3H3 |

InChI Key |

QZPYAODVJORLHZ-UHFFFAOYSA-N |

Isomeric SMILES |

CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C/C=C/C4=[N+](C5=C(N4CCC(C)S(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC=CC4=[N+](C5=C(N4CCC(C)S(=O)(=O)[O-])C=C(C=C5)C(F)(F)F)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 280-791-9 involves multiple steps, starting with the preparation of the triazole ring. The reaction typically involves the cyclization of appropriate precursors under controlled conditions. The key steps include:

Formation of the triazole ring: This is achieved by reacting hydrazine derivatives with carbonyl compounds.

Introduction of the sulphonatobutyl group: This step involves sulfonation reactions using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

Ethylation: The final step involves the ethylation of the triazole ring using ethylating agents such as ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of EINECS 280-791-9 follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: These are used to ensure consistent reaction conditions and high yield.

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

EINECS 280-791-9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonatobutyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound falls under the category of benzoxazolium derivatives, which are known for their diverse biological activities. The molecular structure includes a benzoxazole moiety, a benzimidazole group, and sulfonate functionalities, contributing to its solubility and reactivity.

Key Structural Features:

- Benzoxazole and Benzimidazole Moieties: These structures are often associated with biological activity, including antimicrobial and anticancer properties.

- Trifluoromethyl Group: This group enhances lipophilicity and can improve the pharmacokinetic properties of the compound.

Anticancer Activity

Research has indicated that compounds containing benzimidazole and benzoxazole derivatives exhibit significant anticancer properties. For instance, studies on related benzimidazole derivatives have shown efficacy against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) . The presence of sulfonate groups may enhance solubility in biological systems, making these compounds more bioavailable.

Antimicrobial Properties

Benzimidazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The structural diversity provided by the ethyl and trifluoromethyl substitutions may enhance the interaction with microbial targets, leading to increased efficacy .

Fluorescent Dyes

The unique structure of this compound allows it to be utilized as a fluorescent dye in various applications such as biological imaging and sensors. The phenylbenzoxazolium component can contribute to strong fluorescence properties, making it suitable for use in bioassays .

Photovoltaic Materials

Research into similar compounds has suggested potential applications in organic photovoltaic devices due to their electron-donating properties. The incorporation of sulfonate groups can improve the solubility of these materials in organic solvents, facilitating processing .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various benzimidazole derivatives, compounds similar to the one discussed showed IC50 values in the micromolar range against MCF-7 cells, indicating promising anticancer activity .

Case Study 2: Fluorescent Properties

A series of benzoxazolium salts were tested for their fluorescent properties in cellular imaging applications, demonstrating high quantum yields and stability under physiological conditions .

Mechanism of Action

The mechanism of action of EINECS 280-791-9 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved include:

Enzyme inhibition: The compound can inhibit specific enzymes, leading to changes in metabolic pathways.

Receptor binding: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

EINECS 280-791-9 can be compared with other triazole derivatives:

3-ethyl-4-methyl-1,2,4-triazole: Similar structure but lacks the sulphonatobutyl group.

1,2,4-triazole-3-thiol: Contains a thiol group instead of the sulphonatobutyl group.

4-amino-1,2,4-triazole: Contains an amino group instead of the sulphonatobutyl group.

Uniqueness

The presence of the sulphonatobutyl group in EINECS 280-791-9 imparts unique chemical properties, making it more soluble in water and enhancing its reactivity in certain chemical reactions.

Biological Activity

The compound 3-Ethyl-2-(3-(1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl)-5-(trifluoromethyl)-2H-benzimidazol-2-ylidene)prop-1-enyl)-5-phenylbenzoxazolium is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole and benzoxazole moieties. The presence of a trifluoromethyl group enhances its lipophilicity, potentially improving membrane permeability and biological efficacy.

Antimicrobial Activity

Research has shown that compounds containing benzimidazole and benzoxazole structures exhibit significant antimicrobial properties. For instance, derivatives of benzimidazoles have been reported to possess notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonate group in the structure may enhance solubility in aqueous environments, contributing to its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have demonstrated that benzimidazole derivatives can inhibit the growth of cancer cells by targeting critical pathways involved in cell proliferation. For example, a study evaluating various benzimidazole derivatives reported IC50 values indicating significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) . The presence of the benzoxazole moiety may also contribute to this activity by interacting with DNA or inhibiting topoisomerases .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.21 ± 0.04 |

| Compound B | NCI-H460 | 0.12 ± 0.04 |

| Compound C | SF-268 | 0.08 ± 0.006 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also significant. Benzimidazole derivatives have been identified as effective inhibitors of various enzymes, including those involved in cancer metabolism and microbial resistance mechanisms . The specific interactions between the compound and target enzymes require further investigation but hold promise for therapeutic applications.

Case Studies

- Benzimidazole Derivatives in Cancer Treatment : A study analyzed several benzimidazole derivatives for their anticancer properties, finding that modifications at specific positions significantly enhanced their potency against multiple cancer cell lines .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of sulfonated benzimidazoles, demonstrating effective inhibition against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.